3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide
Overview
Description
3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide, also known as OCTA, is a small-molecule, bioactive compound that has been studied for its potential applications in scientific research and drug development. OCTA has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of biological processes.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Intermolecular sp³ C–H Bond Functionalization
A novel one-pot, regioselective, remote functionalization of amides of octanoic acid, involving Csp³–H bond cleavage with CO and various nucleophiles, has been developed. This technique facilitates the synthesis of functionally challenging and promising derivatives of amides with remote functional groups of neo-structure and demonstrates the oxidative cyclization of octanamide into a six-membered cyclic amide with the C(Me)Et group adjacent to the heteroatom (Akhrem et al., 2013).
Aminolysis of Arylidene Derivatives
The aminolysis of 5-aryl-3-arylidene-3H-furan-2-ones by aromatic amines leads to the formation of substituted amides of 4-oxo acids. This synthesis route contributes to the development of 1,5-diaryl-substituted 3-arylidene-3H-pyrrol-2-ones, demonstrating the chemical versatility and potential of the furan derivatives (Egorova & Nesterova, 2004).
Recyclization of Furan-2,3-diones Acylhydrazones
The recyclization under the action of esters, amides, and nitriles of cyanoacetic acids forms corresponding esters, amides, and nitriles of 2-amino-1-R-4-oxo-5-(2-oxo-2-aryl/tert-butylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylic acids (Kizimova et al., 2020).
Polymerization and Materials Science
Polymerization of Furan-2,5-Dicarboxylic Acid-Based Bis(2-oxazoline) with Sebacic Acid
The synthesis of renewable 2,5-furandicarboxylic acid-based cross-linked poly(ester amide)s via polymerization presents a promising sustainable alternative to polyphthalamides and demonstrates potential in high-performance material applications. This study also explores the enhanced reaction rates due to intra-molecular hydrogen bonding in the furanic amide group (Wilsens et al., 2015).
Enzymatic Polymerization of Furanic-Aliphatic Polyamides
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides are highlighted as sustainable alternatives to polyphthalamides. The study showcases enzymatic polymerization techniques leading to high molecular weight polyamides, underscoring the potential of these materials in commercial and industrial applications (Jiang et al., 2015).
properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCMGCFNLNFLSH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163802 | |
Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-YL)-amide | |
CAS RN |
147795-39-9 | |
Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147795399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(beta-Oxooctan-1-oyl)homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60163802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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